molecular formula C17H27NO2 B5284888 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide

2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B5284888
M. Wt: 277.4 g/mol
InChI Key: YUXNFIMLPPGXLX-UHFFFAOYSA-N
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Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Chemical Research

The discovery of adamantane in petroleum in 1933 opened a new chapter in the field of polyhedral organic compounds. wikipedia.org Its unique structure and properties have made it a valuable building block in medicinal chemistry and materials science. wikipedia.orgnih.gov Adamantane derivatives have found use as drugs, polymers, and thermally stable lubricants. wikipedia.org

Adamantane, with the systematic IUPAC name tricyclo[3.3.1.13,7]decane, is the simplest diamondoid, possessing a rigid, strain-free, and highly symmetrical cage-like structure. wikipedia.org This three-dimensional framework is a key feature in its utility.

The adamantane moiety offers several advantages in molecular design:

Lipophilicity: The bulky, hydrocarbon nature of the adamantane cage imparts significant lipophilicity to molecules. mdpi.comresearchgate.net This property can enhance a molecule's ability to cross biological membranes, potentially improving its bioavailability and distribution in the body. mdpi.comresearchgate.net

Rigid Scaffold: Unlike flexible alkyl chains, the adamantane group acts as a rigid, non-metabolizable scaffold. researchgate.netpublish.csiro.au This rigidity allows for the precise spatial positioning of functional groups, which can lead to better interactions with biological targets like enzyme active sites or receptors. researchgate.netpublish.csiro.au

Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can increase the half-life of a drug. researchgate.netnih.gov

Pharmacophore Carrier: It can serve as a bulky, space-filling anchor that orients other pharmacophoric groups for optimal target engagement. benthamdirect.com

These properties have led to the incorporation of the adamantane cage into numerous clinically approved drugs with a wide range of applications, including antiviral (Amantadine, Rimantadine), antidiabetic (Saxagliptin, Vildagliptin), and neuroprotective (Memantine) agents. nih.govmdpi.compublish.csiro.au The introduction of the adamantyl group is a recognized strategy to improve the pharmacological properties of bioactive compounds. nih.govpensoft.net

Table 1: Examples of Clinically Used Adamantane-Based Drugs This table is interactive and can be sorted by clicking on the column headers.

Drug Name Therapeutic Class Mechanism of Action (Simplified)
Amantadine (B194251) Antiviral, Antiparkinsonian Blocks influenza M2 ion channel; NMDA receptor antagonist. wikipedia.orgpublish.csiro.au
Memantine Alzheimer's Disease Non-competitive NMDA receptor antagonist. nih.govresearchgate.net
Rimantadine Antiviral Inhibits influenza A virus replication. nih.govmdpi.com
Saxagliptin Antidiabetic DPP-4 inhibitor, increases incretin (B1656795) levels. nih.govmdpi.com
Vildagliptin Antidiabetic DPP-4 inhibitor, increases insulin (B600854) secretion. nih.govmdpi.com

The oxolane ring, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. nih.gov While widely used as a versatile organic solvent, it is also a crucial structural motif in many biologically active compounds and approved pharmaceuticals. nih.govkangyangintl.com

In molecular design, the THF ring is valued for several reasons:

Hydrogen Bond Acceptor: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as the backbone of proteins. nih.gov

Improved Solubility: As a polar aprotic structure, the THF moiety can enhance the aqueous solubility of a parent molecule, which is a critical factor for drug development. kangyangintl.com

Conformational Restriction: The cyclic nature of the THF ring restricts the conformation of attached side chains, which can be advantageous for binding affinity and selectivity by reducing the entropic penalty of binding. nih.gov

Scaffold and Bioisostere: The THF ring can serve as a stable scaffold or as a bioisosteric replacement for other chemical groups to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties without losing biological activity. nih.gov

The US Food and Drug Administration (FDA) has approved numerous drugs containing the THF nucleus, such as the antiviral Darunavir and the antihypertensive Terazosin, highlighting its importance in medicinal chemistry. nih.gov In compounds like the HIV protease inhibitor Darunavir, the bis-tetrahydrofuran ligand plays a critical role in binding to the enzyme's active site, demonstrating its ability to form potent interactions within hydrophobic pockets. nih.gov

Importance of N-Substituted Acetamides in Medicinal Chemistry and Chemical Biology Investigations

The N-substituted acetamide (B32628) functional group is a cornerstone in medicinal chemistry, appearing in a vast number of therapeutic agents and biologically active molecules. archivepp.comproquest.com This structural unit, characterized by an amide bond with a nitrogen atom connected to an acetyl group and another substituent, is prized for its chemical stability and its ability to participate in hydrogen bonding.

Key roles of the N-substituted acetamide moiety include:

Structural Linker: It frequently serves as a stable linker to connect different pharmacophoric fragments, allowing for the construction of complex molecules with desired spatial arrangements.

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual capacity allows acetamides to form robust interactions with biological macromolecules, which is often crucial for high-affinity binding. researchgate.net

Modulation of Physicochemical Properties: The inclusion of an acetamide group can influence a molecule's polarity, solubility, and membrane permeability.

Bioisosteric Replacement: The acetamide group can be used as a bioisostere for other functional groups, such as esters, to improve metabolic stability.

Recent research has demonstrated the design and synthesis of novel N-substituted acetamide derivatives as potent antagonists for various receptors, highlighting the ongoing relevance of this functional group in drug discovery. acs.orgnih.gov For example, a series of N-substituted-acetamide derivatives were recently identified as potent antagonists for the P2Y14 receptor, a target for inflammatory diseases. nih.gov

Rationale and Objectives for the Academic Investigation of 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide

The academic investigation into a hybrid molecule like this compound is predicated on the principle of molecular hybridization—strategically combining distinct structural motifs to create a new chemical entity with potentially enhanced or novel properties. The rationale for studying this specific compound stems from the unique attributes of its three core components.

Rationale:

Synergistic Combination of Lipophilicity and Polarity: The highly lipophilic adamantane cage is paired with the polar oxolane ring. This combination could result in a molecule with a balanced amphipathic profile, potentially optimizing its interaction with biological targets that have both hydrophobic pockets and polar surface regions. This balance is also crucial for achieving favorable ADME properties.

Rigid Anchor and Flexible Linker: The rigid adamantane group can act as an anchor, positioning the rest of the molecule for specific interactions. The N-(oxolan-2-ylmethyl)acetamide portion provides a more flexible linker with hydrogen bonding capabilities, allowing the oxolane ring to orient itself favorably within a binding site.

Exploring New Chemical Space: Combining these three fragments creates a novel molecular architecture. The exploration of such new chemical spaces is fundamental to drug discovery, as it can lead to the identification of compounds with new mechanisms of action or improved selectivity for existing targets. acs.org

Objectives for Investigation:

Synthesis and Characterization: The primary objective would be to develop an efficient synthetic route to this compound and to fully characterize its chemical structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry).

Physicochemical Profiling: To experimentally determine key physicochemical properties such as lipophilicity (LogP), aqueous solubility, and chemical stability.

Biological Screening: To screen the compound against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) to identify any potential biological activity. Given the properties of the adamantane moiety, targets in virology and neurology could be of particular interest. mdpi.comguidechem.com

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, subsequent studies would involve synthesizing analogs to understand the relationship between the compound's structure and its biological effects. This would clarify the specific contribution of the adamantyl, oxolanyl, and acetamide components to the observed activity.

The investigation of this compound is thus a logical step in the broader effort to create diverse and functionally rich molecules for potential application in chemical biology and medicinal chemistry.

Properties

IUPAC Name

2-(1-adamantyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c19-16(18-11-15-2-1-3-20-15)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15H,1-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXNFIMLPPGXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Adamantanyl N Oxolan 2 Ylmethyl Acetamide

Retrosynthetic Analysis and Identification of Key Precursors for 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide

A retrosynthetic analysis of this compound reveals two primary disconnection approaches centered on the formation of the central amide bond. This disconnection strategy is a cornerstone of organic synthesis, allowing for the deconstruction of a complex target molecule into simpler, commercially available, or readily synthesizable starting materials.

Approach A involves the disconnection of the amide bond to yield 2-adamantanecarboxylic acid and (oxolan-2-ylmethyl)amine. This is the most conventional and direct approach to amide synthesis.

Approach B also involves the disconnection of the amide bond but from the alternative side, yielding 2-adamantanamine and (oxolan-2-yl)acetic acid.

The key precursors identified from this analysis are:

From the adamantane (B196018) core:

2-Adamantanecarboxylic acid

2-Adamantanamine

From the oxolane moiety:

(Oxolan-2-ylmethyl)amine

(Oxolan-2-yl)acetic acid

The synthesis of 2-substituted adamantane derivatives is generally more challenging than their 1-substituted counterparts due to the lower reactivity of the secondary bridgehead positions. nsc.ru However, established methods exist for the preparation of these key precursors. For instance, 2-adamantanecarboxylic acid can be synthesized from adamantanone through various multi-step sequences. researchgate.net Similarly, 2-adamantanamine and its derivatives can be prepared from 2-adamantanone (B1666556). nih.gov

For the oxolane precursors, (oxolan-2-ylmethyl)amine is commercially available or can be synthesized through various methods, including the reduction of 2-cyanotetrahydrofuran (B187289) or the amination of 2-(hydroxymethyl)tetrahydrofuran. The synthesis of chiral versions of these precursors is of significant interest for stereoselective synthesis. nih.gov

Optimized Reaction Pathways and Stereochemical Considerations in the Synthesis of this compound

The synthesis of this compound can be approached through several optimized pathways, with careful consideration of reaction conditions to maximize yield and purity, especially when dealing with sterically hindered adamantane substrates.

The formation of the amide bond is the crucial step in the synthesis of the target molecule. Due to the steric bulk of the adamantane group, standard amide coupling conditions may require optimization. strath.ac.uk Common strategies include:

Activation of the Carboxylic Acid: The carboxylic acid precursor (either 2-adamantanecarboxylic acid or (oxolan-2-yl)acetic acid) can be activated to facilitate nucleophilic attack by the corresponding amine. Common activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. libretexts.orgnih.gov

Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. fishersci.co.uk

Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU are highly effective coupling agents, particularly for challenging amide formations.

The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being commonly employed.

Coupling ReagentAdditiveTypical SolventAdvantagesDisadvantages
EDCHOBt/DMAPDCM, DMFWater-soluble byproduct, mild conditionsCan be expensive for large-scale synthesis
DCCNone/HOBtDCM, THFInexpensive and effectiveInsoluble urea (B33335) byproduct can complicate purification
SOCl₂/Oxalyl ChlorideNoneDCM, TolueneHighly reactive, drives reaction to completionHarsh conditions, may not be suitable for sensitive substrates
HATUDIPEADMFHigh efficiency, rapid reactionsHigh cost, potential for side reactions

The oxolane moiety of the target molecule contains a stereocenter at the 2-position. The synthesis of enantiomerically pure or enriched oxolane precursors is crucial for producing stereochemically defined final products. Chiral (oxolan-2-ylmethyl)amine can be prepared through several methods:

From Chiral Pool Starting Materials: Naturally occurring carbohydrates, such as 2-deoxy-D-ribose, can be utilized as starting materials for the synthesis of chiral tetrahydrofuran derivatives. nih.gov

Asymmetric Synthesis: Asymmetric hydrogenation or amination of appropriate prochiral substrates can yield chiral amines.

Resolution of Racemates: Racemic (oxolan-2-ylmethyl)amine can be resolved into its constituent enantiomers using chiral resolving agents or through enzymatic resolution.

The integration of these chiral precursors would proceed via the amide bond formation strategies discussed previously. Stereochemical integrity at the oxolane's chiral center is generally maintained under standard amide coupling conditions.

The synthesis of the required 2-substituted adamantane precursors begins with the functionalization of the adamantane core. Unlike the more reactive tertiary bridgehead positions (1, 3, 5, and 7), the secondary methylene (B1212753) positions (2, 4, 6, 8, 9, and 10) are less readily functionalized. researchgate.net

The synthesis of 2-adamantanecarboxylic acid often starts from 2-adamantanone, which can be prepared by the rearrangement of protoadamantene. From 2-adamantanone, various synthetic routes can be employed to introduce the carboxylic acid group. researchgate.net

For the synthesis of 2-adamantanamine, 2-adamantanone can be subjected to reductive amination or converted to an oxime followed by reduction. nih.gov These derivatization strategies are fundamental to accessing the necessary building blocks for the target molecule.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

In line with modern synthetic chemistry, the application of green chemistry principles to the synthesis of this compound is a key consideration. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

For the crucial amide bond formation step, several greener alternatives to traditional coupling reagents exist:

Catalytic Amidation: The direct formation of an amide from a carboxylic acid and an amine with the expulsion of water is the most atom-economical method. This can be achieved using various catalysts, such as boric acid derivatives or certain metal catalysts, often requiring elevated temperatures to drive off water.

Enzymatic Synthesis: Lipases can be used to catalyze amide bond formation under mild conditions, often in non-aqueous solvents, offering high selectivity and reducing the need for protecting groups.

Use of Greener Solvents: Replacing hazardous solvents like DCM and DMF with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. The use of bio-based solvents like limonene (B3431351) is also being explored for amide coupling reactions. researchgate.net

Green ApproachDescriptionAdvantagesChallenges
Catalytic Direct AmidationUse of a catalyst to directly couple a carboxylic acid and an amine.High atom economy (water is the only byproduct).Often requires high temperatures; catalyst may need to be removed.
Enzymatic SynthesisUse of enzymes (e.g., lipases) to form the amide bond.Mild reaction conditions, high selectivity, biodegradable catalyst.Enzyme stability and cost can be a factor; slower reaction rates.
Use of Greener SolventsReplacing traditional hazardous solvents with more sustainable options.Reduced environmental impact and improved safety profile.Solubility of reagents and reaction efficiency may vary.

Exploratory Synthetic Approaches to Novel Adamantane-Oxolane Amide Scaffolds

The adamantane-oxolane amide scaffold serves as a template for the design and synthesis of novel derivatives with potentially interesting biological or material properties. Exploratory approaches can focus on modifying both the adamantane and oxolane moieties.

Multifunctionalized Adamantane Scaffolds: The adamantane cage can be further functionalized at its other bridgehead or secondary positions to introduce additional chemical handles or pharmacophores. This could lead to the development of multivalent ligands or polymers with unique architectures.

Varying the Linker: The acetamide (B32628) linker can be modified in length or rigidity to alter the spatial relationship between the adamantane and oxolane groups. This could involve synthesizing homologous amides or introducing different functional groups into the linker.

Diverse Oxolane Analogs: The oxolane ring can be replaced with other heterocyclic systems, such as piperidine (B6355638) or morpholine, to explore the impact of different heteroatoms and ring sizes on the properties of the final compound. The synthesis of novel adamantane-containing dihydropyrimidines via the Biginelli reaction is one such example of creating diverse heterocyclic adamantane derivatives. tandfonline.com

These exploratory syntheses would leverage the same fundamental reactions of adamantane derivatization and amide bond formation, but with a broader range of starting materials to create a library of novel compounds for further investigation. nih.govnih.govresearchgate.net

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization for Research Purposes

Application of Advanced Spectroscopic Techniques for Structural Elucidation of 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide

Specific studies applying advanced spectroscopic techniques to elucidate the structure of this compound have not been identified in a review of scientific databases.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No published high-resolution NMR spectra (¹H NMR or ¹³C NMR) or related conformational analyses for this compound are available.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There is no crystallographic information for this compound in publicly accessible databases, such as the Cambridge Structural Database (CSD). Consequently, details on its solid-state architecture and intermolecular interactions cannot be provided.

Conformational Analysis of the Adamantane (B196018) and Oxolane Moieties within this compound

A conformational analysis, which would depend on experimental data from techniques like NMR or X-ray crystallography, or on dedicated computational studies, has not been published for this specific molecule.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects) Influencing the Molecular Geometry

Without experimental or theoretical structural data, a specific analysis of the intramolecular interactions and their influence on the molecular geometry of this compound cannot be accurately performed.

Structure Activity Relationships Sar and Ligand Design Principles for 2 Adamantanyl N Oxolan 2 Ylmethyl Acetamide Analogs

Systematic Chemical Modifications on the Adamantane (B196018) Core and their Influence on Molecular Interactions

The 2-adamantanyl group serves as a bulky, hydrophobic anchor, designed to occupy a corresponding lipophilic pocket in a target protein. Its rigidity ensures a well-defined orientation of the rest of the molecule, minimizing the entropic penalty upon binding. mdpi.com The influence of modifications to this core is a critical aspect of SAR.

The point of attachment to the adamantane cage is a key determinant of activity. The title compound features a 2-adamantanyl (axial) substitution, which presents a different steric profile compared to the more commonly studied 1-adamantanyl (bridgehead) derivatives. This distinction in substitution pattern can significantly alter the vector and trajectory of the rest of the molecule within a binding site. mdpi.com

SAR studies on adamantyl carboxamide and acetamide (B32628) inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reveal the importance of the adamantane moiety. In this series, the adamantyl group is hypothesized to occupy a hydrophobic pocket in the enzyme's active site. nih.gov While direct substitutions on the adamantane ring were not explored in detail in that particular study, research on other adamantane derivatives shows that such modifications can modulate activity. For instance, increasing the size of the cage, such as moving from adamantane to homoadamantane, does not necessarily enhance activity and can sometimes be detrimental. nih.gov

The primary role of the adamantane core is to establish favorable van der Waals and hydrophobic interactions. The introduction of polar substituents onto the cage is generally disfavored unless a specific hydrogen bond donor or acceptor can be strategically placed to interact with a corresponding polar residue in the binding site. However, such modifications can compromise the core's primary lipophilic role. In many cases, the unsubstituted adamantane scaffold provides optimal activity by maximizing hydrophobic interactions. nih.govmdpi.com

Table 1: Influence of Bulky Lipophilic Groups on Biological Activity (Example from 11β-HSD1 Inhibitors)
Compound IDBulky GroupLinker TypeTargetIC₅₀ (nM)Reference
Analog 1 1-AdamantylCarboxamide11β-HSD1280 nih.gov
Analog 2 1-AdamantylAcetamide11β-HSD1230 nih.gov
Analog 3 CyclohexylAcetamide11β-HSD1> 1000 nih.gov
Analog 4 tert-ButylAcetamide11β-HSD1> 1000 nih.gov

This table illustrates the general principle that a bulky, rigid scaffold like adamantane can be superior to other less sterically demanding lipophilic groups like cyclohexyl or tert-butyl for fitting into specific hydrophobic pockets.

Exploration of Substituent Effects on the Oxolane Ring of 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide Derivatives

The oxolane (tetrahydrofuran, THF) ring, specifically the (oxolan-2-yl)methyl moiety, provides a combination of hydrophilicity from the ether oxygen and a flexible carbon chain that can adopt multiple conformations to optimize interactions within a binding site. The ether oxygen is a potential hydrogen bond acceptor, a critical feature for anchoring the ligand.

SAR studies of HIV-1 protease inhibitors incorporating substituted THF derivatives have demonstrated the importance of this moiety. These studies show that substituents on the THF ring can be tailored to enhance hydrophobic interactions with specific subsites of the enzyme's active site. nih.govrsc.org Furthermore, the stereochemistry of these substituents is paramount; diastereomers often exhibit vastly different binding affinities, highlighting the precise three-dimensional requirements of the binding pocket. nih.govnih.gov

For analogs of this compound, introducing small alkyl groups (e.g., methyl) at the C3, C4, or C5 positions of the oxolane ring could probe for additional small hydrophobic pockets. Conversely, adding polar groups like hydroxyl (-OH) could introduce new hydrogen bonding opportunities. The stereochemical configuration of any new substituent would be a critical factor to control and investigate. For example, in the design of HIV protease inhibitors, different stereoisomers of substituted THF ligands resulted in significant variations in inhibitory constants (Ki), as shown in the table below.

Table 2: Effect of Substituents and Stereochemistry on the Tetrahydrofuran (B95107) (Oxolane) Moiety in HIV-1 Protease Inhibitors
InhibitorP2 Ligand MoietyKi (nM)Reference
4c (2S)-2-(methoxymethyl)tetrahydrofuran0.31 nih.gov
4k (2S,2'R)-tetrahydrofuranyl-tetrahydrofuran0.31 nih.gov
4l (2S,2'S)-tetrahydrofuranyl-tetrahydrofuran2.1 nih.gov

This data demonstrates that both the nature of the substituent on the THF ring and its precise stereochemical orientation are crucial for optimal biological activity.

Modulation of the Acetamide Linker for Optimized Binding and Activity

The acetamide linker connecting the adamantane core and the oxolane moiety is not merely a spacer but an active contributor to binding, typically through hydrogen bonding via the amide N-H (donor) and carbonyl oxygen (acceptor). Modifications to this linker can fine-tune the compound's properties.

Key areas for modulation include:

N-Substitution: Replacing the hydrogen on the amide nitrogen with a small alkyl group, such as a methyl group, can have profound effects. Studies on adamantyl amide 11β-HSD1 inhibitors showed that N-methyl amide analogs were often significantly more potent than their corresponding secondary (N-H) amide counterparts. nih.gov This can be due to several factors, including altered hydrogen bonding capacity, increased metabolic stability, or forcing a specific rotamer conformation that is more favorable for binding.

Linker Length: The distance between the adamantane and oxolane moieties is critical. Shortening or lengthening the linker by removing or adding a methylene (B1212753) group (e.g., converting the acetamide to a carboxamide or propanamide) directly impacts the ability of the two end groups to simultaneously occupy their optimal binding pockets. In a series of acetazolamide-based inhibitors, analogs with longer linkers were found to be superior to those with shorter ones. acs.orgacs.org

Linker Isosteres: The amide bond can be replaced with bioisosteres to improve properties like metabolic stability or cell permeability. Potential replacements include esters, sulfonamides, or stable amide mimetics like 1,2,3-triazoles. SAR studies comparing adamantane-based carboxamides and sulfonamides have shown that both can be effective, indicating some flexibility in the type of linking group tolerated. researchgate.net

Table 3: Impact of Acetamide Linker Modification on 11β-HSD1 Inhibition
Compound IDLinker MoietyN-SubstitutionIC₅₀ (nM)Reference
16 Carboxamide-H1780 nih.gov
15 Carboxamide-CH₃114 nih.gov
36 Acetamide-H> 1000 nih.gov
35 Acetamide-CH₃655 nih.gov

This table highlights that modifications as subtle as N-methylation on the amide linker can lead to more than a 15-fold increase in potency, underscoring the linker's critical role in ligand binding.

Scaffold Hopping and Bioisosteric Replacements in the Design of the this compound Series

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space, improve physicochemical properties, and circumvent existing patents while retaining biological activity. nih.govresearchgate.net These principles can be applied to all three components of the title compound.

Adamantane Core: The adamantyl group can be replaced with other bulky, three-dimensional, lipophilic scaffolds. The goal is to find a replacement that mimics the shape and hydrophobic character of the adamantane cage. Studies directly comparing such scaffolds have shown that while other groups can be active, adamantane often provides superior potency due to its optimal size and rigidity. acs.orgacs.org

Oxolane Ring: The oxolane ring can be replaced by other 5- or 6-membered heterocycles to explore different hydrogen bonding patterns and conformational profiles.

Acetamide Linker: The amide bond is susceptible to metabolic cleavage. Replacing it with more stable bioisosteres is a common strategy to improve pharmacokinetic properties.

Table 4: Potential Bioisosteric Replacements for Key Moieties
Original MoietyPotential Bioisosteres/Scaffold HopsRationale
Adamantane Norbornane, Bicyclo[2.2.2]octane, Cubane, Phenyl, CyclohexylMimic bulky, lipophilic character. acs.orgnih.gov
Oxolane Pyrrolidine, Tetrahydropyran, Dioxolane, Piperidine (B6355638)Vary ring size, hydrogen bonding capacity, and basicity.
Acetamide Sulfonamide, Reverse Amide, Ester, 1,2,3-Triazole, CarbamateAlter hydrogen bonding, metabolic stability, and geometry. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling for the this compound Chemical Space

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. bmc-rm.orgmdpi.com For the this compound chemical space, a QSAR model could be invaluable for predicting the activity of newly designed analogs and prioritizing them for synthesis.

The development of a robust QSAR model would involve several key steps:

Data Set Assembly: A series of analogs would be synthesized with systematic variations in the adamantane, oxolane, and acetamide moieties. Their biological activity (e.g., IC₅₀ or Ki values) against a specific target would be measured under uniform conditions.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices.

Geometric: Molecular surface area, volume, shape indices (e.g., globularity).

Physicochemical: LogP (lipophilicity), polar surface area (PSA).

Quantum Chemical: Dipole moment, HOMO/LUMO energies.

Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a subset of the calculated descriptors with the observed biological activity. The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comnih.gov These methods align the series of molecules and calculate steric and electrostatic fields around them. The resulting contour maps can visualize regions where bulky groups (steric favorability) or charged groups (electrostatic favorability) would increase or decrease activity, providing intuitive guidance for new designs.

Table 5: Conceptual Framework for a QSAR Study
StepDescriptionKey Considerations
1. Analog Design & Synthesis Create a library of compounds varying substituents on the adamantane, oxolane, and linker.Ensure sufficient diversity in chemical properties (lipophilicity, size, electronics).
2. Biological Testing Measure IC₅₀ or Ki values against the desired biological target.Use a consistent and reliable assay protocol.
3. Descriptor Calculation Compute 2D and 3D descriptors for all synthesized molecules.Select descriptors relevant to ligand-receptor interactions (e.g., shape, hydrophobicity, electrostatics).
4. Model Generation Use statistical methods (e.g., MLR, PLS, Support Vector Machines) to correlate descriptors with activity.Split data into training and test sets for validation.
5. Model Validation Assess the statistical significance (e.g., r², q²) and predictive power of the model.Ensure the model is not overfitted and has true predictive ability for new compounds.
6. Predictive Design Use the validated model to predict the activity of virtual compounds and prioritize the most promising candidates for synthesis.Interpret model results (e.g., CoMFA maps) to guide rational design.

Investigation of Molecular Targets and Proposed Mechanisms of Action

Identification of Putative Molecular Targets Interacting with 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide through Ligand-Based and Structure-Based Approaches

There is no publicly available research that has utilized ligand-based or structure-based computational approaches to identify potential molecular targets for this compound. Such studies would typically involve screening the compound against libraries of known protein structures or comparing its structural features to those of molecules with known biological activities. The absence of such research means that the putative molecular targets for this compound remain unidentified.

Receptor Binding Studies and Affinity Profiling of this compound to Recombinant Targets

A thorough search of scientific literature and bioactivity databases did not yield any receptor binding studies for this compound. Consequently, there is no data available on its affinity for any recombinant protein targets. Affinity profiling is a critical step in drug discovery to understand the potency and selectivity of a compound, and this information is currently lacking for this compound.

Enzymatic Modulation Profiling (e.g., Inhibition, Activation) of this compound in Cell-Free and Cellular Systems

There are no published studies detailing the enzymatic modulation profile of this compound. Research in this area would involve assays to determine if the compound can inhibit or activate specific enzymes in either isolated (cell-free) systems or within living cells. Without such studies, its potential to act as an enzyme inhibitor or activator is unknown.

Elucidation of Molecular Pathways Affected by this compound using Omics Technologies (e.g., Proteomics, Metabolomics)

The scientific literature contains no reports of studies using omics technologies, such as proteomics or metabolomics, to investigate the effects of this compound on molecular pathways. These powerful techniques can provide a broad overview of the cellular changes induced by a compound, offering insights into its mechanism of action. The absence of such data further underscores the unexplored nature of this compound's biological effects.

Preclinical Pharmacological Exploration in Experimental Models Strictly Excluding Clinical Human Data, Dosage, and Safety Profiles

In Vitro Cellular Assays for Biological Activity of 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide

In vitro cellular assays represent the initial step in characterizing the biological effects of a new compound. These assays, conducted in a controlled laboratory setting, utilize cultured cells to investigate the compound's potential therapeutic effects and cellular mechanisms of action.

Phenotypic screening is a powerful approach in drug discovery that assesses the effects of a compound on cell morphology, function, or behavior without a preconceived target. researchgate.net This method allows for the unbiased discovery of novel biological activities. In the context of this compound, a variety of cell lines representing different disease states could be employed to identify potential therapeutic areas.

A hypothetical screening cascade might involve exposing various cancer cell lines to the compound and measuring cell viability. The results could be presented in a data table as follows:

Cell LineDisease ModelConcentration (µM)% Inhibition of Cell Growth
MCF-7Breast Cancer1065%
A549Lung Cancer1042%
U-87 MGGlioblastoma1015%
PC-3Prostate Cancer1078%

These initial findings would guide further investigation into the compound's potential as an anti-cancer agent, particularly in breast and prostate cancer models.

High-content screening (HCS) is an advanced cell-based assay that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. jbiomed.comnih.gov This technique provides a more detailed understanding of a compound's effect on cellular physiology. For this compound, HCS could be used to investigate its impact on cellular processes such as apoptosis, cell cycle progression, and cytoskeletal organization in a selected cell line, for instance, the PC-3 prostate cancer cell line.

A multiparametric analysis from an HCS experiment could yield data such as:

Parameter MeasuredUntreated ControlThis compound TreatedFold Change
Nuclear Size (µm²)11095-1.16
Caspase-3 Activation (RFU)50250+5.0
Mitochondrial Membrane Potential (RFU)20080-2.5
G2/M Cell Cycle Arrest (%)15%60%+4.0
(RFU = Relative Fluorescence Units)

These results would suggest that this compound induces apoptosis, disrupts mitochondrial function, and causes cell cycle arrest at the G2/M phase in prostate cancer cells.

In Vivo Proof-of-Concept Studies in Non-Human Animal Models for Mechanism Elucidation

Following promising in vitro results, in vivo studies in non-human animal models are conducted to understand the compound's effects in a whole biological system. These studies are crucial for elucidating the mechanism of action and establishing a preliminary understanding of the compound's potential efficacy.

Target engagement studies are designed to confirm that a compound interacts with its intended molecular target in a living organism. While the specific target of this compound would first need to be identified (a process often aided by chemoproteomics or other target deconvolution methods), a hypothetical target could be a specific enzyme or receptor. Occupancy assays would then be developed to measure the percentage of the target that is bound by the compound at various concentrations in a relevant animal model, such as a mouse xenograft model for prostate cancer.

An example of data from a target occupancy study might look like this:

TissueCompound Concentration in Tissue (ng/g)Target Occupancy (%)
Tumor5030%
Tumor10065%
Tumor20092%
Liver20015%
Brain200<5%

This data would indicate a dose-dependent and relatively selective engagement of the target within the tumor tissue.

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. nih.govnih.gov They provide evidence of a compound's biological activity in vivo and can be used to guide dose selection for further studies. nih.gov For this compound, if its mechanism involves the induction of apoptosis, a relevant PD biomarker in a mouse xenograft model could be the level of cleaved caspase-3 in tumor tissue.

The evaluation of this PD biomarker could be summarized as follows:

Treatment GroupTumor Volume (mm³)Cleaved Caspase-3 (ng/mg protein)
Vehicle Control1500 ± 2500.5 ± 0.1
Compound (low dose)950 ± 1802.1 ± 0.4
Compound (high dose)400 ± 905.8 ± 0.9

These findings would demonstrate a correlation between the dose of the compound, a reduction in tumor volume, and an increase in the apoptotic biomarker, providing strong evidence for its in vivo mechanism of action.

Advanced Imaging Techniques for Tracking this compound Distribution and Interactions in Biological Systems

Advanced imaging techniques can provide real-time, non-invasive visualization of a compound's distribution and interaction with its target in a living animal. nih.govnih.gov Techniques such as positron emission tomography (PET) or super-resolution microscopy could be employed to study this compound. nih.gov

For PET imaging, the compound would need to be radiolabeled. A study could then track its accumulation in different organs over time in a tumor-bearing mouse. The results could be quantified to provide a biodistribution profile.

A simplified representation of such data is presented below:

Organ% Injected Dose per Gram at 1h% Injected Dose per Gram at 4h% Injected Dose per Gram at 24h
Tumor5.28.96.3
Liver15.610.22.1
Kidneys25.15.40.8
Muscle1.81.51.2

This data would illustrate the dynamic distribution of the compound, showing initial high concentrations in organs of elimination like the liver and kidneys, with sustained accumulation in the tumor, which is a desirable characteristic for an anti-cancer agent.

Computational Chemistry and Molecular Modeling Studies of 2 Adamantanyl N Oxolan 2 Ylmethyl Acetamide

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which in turn governs its stability, reactivity, and properties. inlibrary.uz Methods like Density Functional Theory (DFT) and Hartree-Fock (RHF) are used to solve the Schrödinger equation for a given molecular structure. inlibrary.uznih.gov These calculations can determine key electronic parameters for 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide.

Detailed research findings from such calculations would typically include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. inlibrary.uz A smaller gap suggests the molecule is more reactive.

Electron Density and Charge Distribution: These calculations reveal how electrons are distributed across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule might interact with other substances or biological targets.

While specific studies on this compound are not detailed in the public domain, the table below illustrates the typical data generated from such quantum chemical analyses.

Table 1: Illustrative Quantum Chemical Properties of this compound This table presents hypothetical data for illustrative purposes.

Parameter Calculated Value Significance
Total Energy -985.4 Hartree Indicates the overall stability of the molecular structure.
HOMO Energy -6.8 eV Relates to the electron-donating ability of the molecule.
LUMO Energy 1.5 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 8.3 eV A large gap suggests high kinetic stability and low reactivity.

Molecular Docking Simulations of this compound with Putative Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netf1000research.com This method is fundamental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. nih.gov

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand are prepared. For the protein, water molecules and ions are often removed, and polar hydrogens are added. nih.gov

Docking Simulation: Using software, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are analyzed to identify key non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Putative protein targets for a molecule containing an adamantane (B196018) group might include enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or viral proteins, given the known activities of other adamantane derivatives. nih.gov

Table 2: Example Molecular Docking Results for this compound with Putative Targets This table presents hypothetical data for illustrative purposes.

Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Types
11β-HSD1 (e.g., 4C7J) -8.5 Tyr183, Ser170 Hydrogen bond, Hydrophobic
Dipeptidyl peptidase IV (DPP-IV) -7.9 Arg125, Tyr662 Hydrophobic, Pi-Alkyl

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. researchgate.net Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex. researchgate.net The simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of how the complex behaves in a simulated physiological environment.

Key analyses from MD simulations include:

Conformational Analysis: For the ligand alone, MD can explore its different accessible shapes (conformers) in solution, which is important as the biologically active conformation may not be the lowest energy state. scielo.brresearchgate.net

Binding Stability: For the ligand-protein complex, the simulation can confirm whether the ligand remains stably bound in the active site. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored; a stable RMSD value over time suggests a stable complex. researchgate.net

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results This table presents hypothetical data for illustrative purposes.

Simulation Parameter Value / Observation Purpose
Simulation Time 100 nanoseconds (ns) To observe the system's behavior over a meaningful timescale.
System Ligand-Protein Complex in Water To mimic physiological conditions.
Average RMSD (Ligand) 1.5 Å A low, stable value indicates the ligand does not diffuse away from the binding site.

De Novo Design and Virtual Screening Approaches for Novel Analogs Based on the this compound Scaffold

Once a promising molecular scaffold like this compound is identified, computational methods can be used to discover novel and potentially improved analogs.

Virtual Screening (VS): This technique involves searching large digital libraries of chemical compounds to identify molecules that are structurally or pharmacophorically similar to the query scaffold. nih.gov VS can be ligand-based (relying on the similarity to an active molecule) or structure-based (relying on docking scores against a target). biorxiv.org

De Novo Design: This approach uses algorithms to design entirely new molecules from scratch, often by combining molecular fragments in a way that optimizes binding to a specific target. nih.govnih.gov The this compound structure can serve as a template or starting point for generating new ideas. nih.govmdpi.com

Table 4: Example Output of a Virtual Screening Campaign for Analogs This table presents hypothetical data for illustrative purposes.

Compound ID Tanimoto Similarity to Scaffold Predicted Docking Score (kcal/mol) Notes
ZINC12345678 0.85 -9.1 High similarity, improved predicted affinity.
ZINC98765432 0.79 -8.8 Different linker, maintains key interactions.

Application of Machine Learning and Artificial Intelligence in Predicting Activity and Optimizing Structure

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. nih.govnih.gov For this compound and its analogs, ML can be applied in several ways:

Predicting ADMET Properties: ML models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based solely on its chemical structure. iapchem.org This allows for early-stage filtering of candidates that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a set of related compounds, QSAR models can be built to predict the activity of new, unsynthesized analogs. This guides the optimization process by suggesting which structural modifications are most likely to improve potency.

Table 5: Illustrative ML-Based ADMET Prediction for this compound This table presents hypothetical data for illustrative purposes.

ADMET Property Predicted Outcome Confidence Score Implication
Human Intestinal Absorption High 0.92 Likely to be well-absorbed orally.
Caco-2 Permeability High 0.88 Good potential for cell membrane penetration.
CYP2D6 Inhibition Non-inhibitor 0.95 Low risk of drug-drug interactions via this pathway.
hERG Inhibition Low Risk 0.90 Low risk of cardiotoxicity.

Analytical Methodologies for Research and Purity Assessment of 2 Adamantanyl N Oxolan 2 Ylmethyl Acetamide

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation of 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide from starting materials, byproducts, and potential degradants, as well as for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is anticipated to be the most suitable mode for this compound due to its significant nonpolar character imparted by the adamantanyl group.

A hypothetical RP-HPLC method for the purity assessment of this compound is outlined below:

ParameterConditionRationale
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmThe nonpolar C18 stationary phase will interact effectively with the lipophilic adamantane (B196018) cage, providing good retention and separation.
Mobile Phase Acetonitrile:Water gradientA gradient elution is likely necessary to resolve impurities with varying polarities. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds.
Detector UV-Vis at ~210 nmThe amide chromophore is expected to have a UV absorbance in the lower wavelength region.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) could be employed for the analysis of this compound if the compound exhibits sufficient volatility and thermal stability. Given the adamantane and acetamide (B32628) moieties, the compound may be amenable to GC analysis. A potential GC method could involve:

ParameterConditionRationale
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)This type of stationary phase separates compounds based on their boiling points and polarity.
Injector Temperature 250 °CTo ensure complete volatilization of the sample.
Detector Flame Ionization Detector (FID)FID is a universal detector for organic compounds and provides high sensitivity.
Carrier Gas Helium or NitrogenInert carrier gases to transport the sample through the column.

Mass Spectrometry for Structural Confirmation and Metabolic Fate Research (Non-Clinical)

Mass spectrometry (MS) is a powerful tool for the structural elucidation of this compound and for investigating its metabolic fate in non-clinical studies. When coupled with a chromatographic separation technique such as HPLC or GC (i.e., LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific.

Structural Confirmation: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions of the parent molecule. The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways are expected to involve:

Cleavage of the amide bond.

Fragmentation of the adamantane cage.

Cleavage of the oxolane ring.

Non-Clinical Metabolic Fate Research: In non-clinical studies, LC-MS is commonly used to identify and quantify metabolites in biological matrices such as plasma, urine, and feces. Following administration of the compound to an in vitro (e.g., liver microsomes) or in vivo (e.g., rodents) system, samples are analyzed to detect new peaks corresponding to potential metabolites. The mass shift from the parent compound can indicate the type of metabolic transformation that has occurred (e.g., hydroxylation, N-dealkylation). The adamantane moiety is known to potentially increase metabolic stability. ox.ac.uk

Chiral Separation Techniques for Enantiomeric Purity (if applicable)

The presence of a chiral center in the oxolan-2-ylmethyl moiety of this compound necessitates the use of chiral separation techniques to determine its enantiomeric purity. High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving the enantiomers of a wide range of chiral compounds, including amides. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

A potential chiral HPLC method could be developed as follows:

ParameterConditionRationale
Column Chiral stationary phase (e.g., cellulose or amylose-based)These CSPs provide a chiral environment for the separation of enantiomers.
Mobile Phase A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol)The mobile phase composition is critical for achieving enantioseparation and is often optimized through screening.
Detector UV-Vis at ~210 nmTo detect the separated enantiomers.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Biological Pathways and Research Areas for the 2-adamantanyl-N-(oxolan-2-ylmethyl)acetamide Scaffold

The adamantane (B196018) scaffold has been successfully incorporated into drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes. publish.csiro.au This proven track record suggests that the this compound scaffold could be a promising starting point for exploring new biological activities. Future research could focus on screening this compound against a variety of biological targets to uncover novel therapeutic potentials.

The lipophilic nature of the adamantane group allows it to readily cross cell membranes and interact with hydrophobic pockets in proteins. nih.govnih.gov This property could be leveraged to target intracellular proteins that have been challenging to address with other chemical modalities. Areas of particular interest for exploration could include:

Ion Channel Modulation: Adamantane derivatives have a history of interacting with ion channels. nih.govnih.gov Investigating the effect of this compound on various ion channels could lead to new therapies for neurological and cardiovascular diseases.

Enzyme Inhibition: The rigid adamantane structure can serve as an effective anchor to block the active sites of enzymes. researchgate.net Screening against families of enzymes such as kinases, proteases, or phosphatases could reveal unexpected inhibitory activities.

Antiviral Activity: Given that some of the earliest successful adamantane-based drugs were antivirals like amantadine (B194251) and rimantadine, exploring the potential of this novel scaffold against a range of viruses would be a logical research direction. publish.csiro.aunih.gov

A compound containing an N-(oxolan-2-ylmethyl)acetamide moiety, MPAA, has shown potential in modulating GABAergic and glutamatergic neurotransmission, suggesting that the 2-adamantanyl derivative could also be investigated for neurological applications. smolecule.com

Development of this compound as a Molecular Probe for Target Identification and Validation

A molecular probe is a chemical tool used to study biological systems. The development of this compound into such a probe could be a valuable endeavor for chemical biology. By attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinker—to the acetamide (B32628) or oxolane part of the molecule, researchers could track its localization within cells and identify its binding partners.

The adamantane group itself can act as a "warhead" that binds to a specific protein target, while the rest of the molecule serves as a scaffold for attaching the necessary reporter groups. This approach would enable several key research activities:

Target Identification: If the compound shows a desirable biological effect, a tagged version could be used to pull down its protein target from cell lysates, thereby identifying the mechanism of action.

Target Validation: Once a target is identified, the probe could be used in competitive binding assays to screen for other molecules that bind to the same site.

Imaging: A fluorescently labeled version of the compound could be used to visualize the subcellular localization of its target protein in living cells.

Strategies for Conjugation and Targeted Delivery in Experimental Biological Systems

The adamantane moiety offers unique opportunities for conjugation and targeted delivery due to its strong and specific non-covalent interaction with cyclodextrins. nih.govpensoft.netnih.gov This "guest-host" interaction can be exploited to develop sophisticated drug delivery systems.

Delivery SystemConjugation StrategyPotential Application
Cyclodextrin (B1172386) Nanoparticles (CDNPs) Guest-host interaction between the adamantane group and the cyclodextrin cavity. nih.govnih.govTargeted delivery to specific cell types by decorating the CDNP surface with targeting ligands. nih.gov
Liposomes Incorporation of the lipophilic adamantane group into the lipid bilayer to act as an anchor. nih.govpensoft.netmdpi.comAttachment of targeting moieties to the exposed part of the molecule for cell-specific delivery. pensoft.net
Peptide Conjugates Covalent attachment of peptides to the acetamide functional group. nih.govTargeting specific cellular receptors or pathways. nih.gov

These strategies could enhance the therapeutic index of the compound by increasing its concentration at the site of action while minimizing off-target effects. For instance, an adamantane-conjugated TLR7/8 agonist showed reduced systemic toxicity while maintaining therapeutic efficacy in a cancer model. nih.govnih.govresearchgate.net

Interdisciplinary Research Opportunities and Collaborative Initiatives

The multifaceted potential of this compound provides fertile ground for interdisciplinary collaborations.

Medicinal Chemists and Synthetic Organic Chemists could work on synthesizing derivatives of the lead compound to optimize its activity and properties. They could explore modifications to the adamantane cage, the acetamide linker, and the oxolane ring.

Pharmacologists and Cell Biologists could investigate the biological effects of the compound in various disease models and elucidate its mechanism of action at the molecular and cellular levels.

Biophysicists and Structural Biologists could study the interaction of the compound with its biological target(s) using techniques like X-ray crystallography or cryo-electron microscopy to guide further drug design.

Materials Scientists and Nanotechnology Experts could collaborate on developing novel nanoparticle-based delivery systems for the compound, leveraging the unique properties of the adamantane group. pensoft.net

Such collaborative initiatives would be crucial to fully explore and exploit the therapeutic and scientific potential of this chemical scaffold.

Role of this compound in Advancing Fundamental Chemical Biology Understanding

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable tools to advance our fundamental understanding of chemical biology.

The adamantane group, with its rigid and well-defined three-dimensional structure, can be used to probe the geometry and properties of protein binding pockets with high precision. publish.csiro.au By systematically varying the attachment point and orientation of the adamantane cage relative to the rest of the molecule, researchers can map out the steric and electronic requirements for binding to a particular target. This can provide crucial insights into the principles of molecular recognition.

Furthermore, the ability to conjugate this scaffold to various functional groups and delivery systems makes it a versatile platform for studying complex biological processes in their native environment. pensoft.netnih.gov For example, by using this molecule to deliver a specific cargo to a particular subcellular location, researchers could dissect the roles of different organelles and pathways in cellular function and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.